

# Role of HSD17B13 in non-alcoholic fatty liver disease (NAFLD) pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |
|----------------------|----------------|-----------|--|--|
| Compound Name:       | Hsd17B13-IN-42 |           |  |  |
| Cat. No.:            | B12386426      | Get Quote |  |  |

An In-depth Technical Guide on the Role of HSD17B13 in Non-Alcoholic Fatty Liver Disease (NAFLD) Pathogenesis

## **Executive Summary**

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health burden, spanning a spectrum from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma (HCC).[1][2] While lifestyle and environmental factors are key drivers, genetic predisposition plays a critical role in disease heterogeneity and progression.[1][2] A major breakthrough in the field was the discovery of genetic variants in the hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) gene. Unlike previously identified risk alleles, loss-of-function variants in HSD17B13 are robustly associated with protection against the more severe and progressive forms of chronic liver disease, including NASH.[1][3][4] This has positioned HSD17B13 as a premier therapeutic target for NAFLD. This guide provides a comprehensive technical overview of HSD17B13, detailing its genetic associations, molecular functions in NAFLD pathogenesis, the experimental protocols used for its study, and the current landscape of therapeutic development.

# HSD17B13: Gene, Protein, and Cellular Localization Gene, Splice Variants, and Protective Polymorphisms

The human HSD17B13 gene is located on chromosome 4q22.1 and is predominantly expressed in the liver.[5][6] Several single nucleotide polymorphisms (SNPs) have been linked



to NAFLD, but the most studied is the rs72613567:TA variant.[3][7] This variant involves the insertion of an adenine (T>TA) next to the canonical splice donor site of exon 6.[3] This insertion disrupts normal mRNA splicing, leading to a truncated, unstable protein that results in a loss of enzymatic function.[3][8] This loss-of-function is the basis for the observed protection against liver disease progression.[1]

#### **Protein Structure and Enzymatic Function**

HSD17B13 is a 300-amino-acid protein belonging to the 17-beta-hydroxysteroid dehydrogenase superfamily.[6] It is specifically localized to the surface of intracellular lipid droplets (LDs) within hepatocytes.[3][5][6] The targeting of HSD17B13 to LDs is critical for its function and requires several domains, including an N-terminal hydrophobic domain and a PAT-like domain.[9]

While its endogenous substrates are not fully elucidated, HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[3][8] It is also involved in the metabolism of other steroids and pro-inflammatory lipid mediators.[1][3]

### **Expression and Regulation**

HSD17B13 expression is highly enriched in hepatocytes, with minimal expression in other liver cell types like stellate cells or macrophages.[5][6][10] Its expression is significantly upregulated in the livers of patients and animal models with NAFLD.[5][11][12] Mechanistically, the expression of HSD17B13 is induced by the liver X receptor- $\alpha$  (LXR- $\alpha$ ) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[3][5] This places HSD17B13 within a key pathway of hepatic lipid metabolism.

## Genetic Association of HSD17B13 Variants with Liver Disease

Human genetic studies have consistently demonstrated that loss-of-function variants in HSD17B13 protect against the progression of NAFLD.[1] The rs72613567:TA variant is associated with a reduced risk of developing NASH, significant fibrosis, cirrhosis, and HCC in individuals with NAFLD and other chronic liver diseases.[1][3][5][13]



| Genetic<br>Variant | Associated<br>Liver<br>Disease<br>Outcome       | Population          | Odds Ratio<br>(OR) / Effect<br>Size | 95%<br>Confidence<br>Interval (CI) | Citation(s) |
|--------------------|-------------------------------------------------|---------------------|-------------------------------------|------------------------------------|-------------|
| rs72613567:T<br>A  | Alcoholic<br>Liver Disease<br>(Homozygote<br>s) | European<br>descent | 0.47<br>(Reduced<br>Risk)           | N/A                                |             |
| rs72613567:T<br>A  | NAFLD<br>(Homozygote<br>s)                      | European<br>descent | 0.70<br>(Reduced<br>Risk)           | N/A                                | [7]         |
| rs72613567:T<br>A  | Alcoholic<br>Cirrhosis<br>(Heterozygot<br>es)   | European<br>descent | 0.58<br>(Reduced<br>Risk)           | N/A                                | [14]        |
| rs72613567:T<br>A  | Alcoholic<br>Cirrhosis<br>(Homozygote<br>s)     | European<br>descent | 0.27<br>(Reduced<br>Risk)           | N/A                                | [14]        |
| rs72613567:T<br>A  | NASH<br>Cirrhosis<br>(Heterozygot<br>es)        | European<br>descent | 0.74<br>(Reduced<br>Risk)           | 0.60 - 0.93                        | [3]         |
| rs72613567:T<br>A  | NASH<br>Cirrhosis<br>(Homozygote<br>s)          | European<br>descent | 0.51<br>(Reduced<br>Risk)           | 0.31 - 0.85                        | [3]         |
| rs72613567:T<br>A  | HCC<br>(Heterozygot<br>es)                      | European<br>descent | 0.65<br>(Reduced<br>Risk)           | N/A                                | [14]        |
| rs72613567:T<br>A  | HCC<br>(Homozygote<br>s)                        | European<br>descent | 0.28<br>(Reduced<br>Risk)           | N/A                                | [5][14]     |



| rs9992651  | NAFLD<br>Development | Histologically-<br>confirmed<br>NAFLD | 0.74<br>(Reduced<br>Risk) | 0.671 - 0.826 | [1][3] |
|------------|----------------------|---------------------------------------|---------------------------|---------------|--------|
| rs13118664 | NAFLD<br>Development | Histologically-<br>confirmed<br>NAFLD | 0.74<br>(Reduced<br>Risk) | 0.667 - 0.821 | [1][3] |

## Molecular Mechanisms in NAFLD Pathogenesis

The wild-type HSD17B13 protein contributes to NAFLD progression through several interconnected mechanisms involving lipid metabolism, inflammation, and fibrosis.

## **Role in Hepatic Lipid Metabolism**

Overexpression of wild-type HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, promoting steatosis.[3] This is partly mediated by a positive feedback loop where HSD17B13, induced by LXRα/SREBP-1c, in turn promotes SREBP-1c maturation, further driving lipogenesis.[3][11] HSD17B13 also physically interacts with adipose triglyceride lipase (ATGL) on the lipid droplet surface, potentially modulating lipolysis.[8][15][16]





Click to download full resolution via product page

Caption: HSD17B13 in the SREBP-1c lipogenic feedback loop.

#### **Role in Hepatic Inflammation**

Recent evidence suggests HSD17B13 plays a direct role in promoting liver inflammation. In MASH, HSD17B13 can form condensates around lipid droplets via liquid-liquid phase separation (LLPS).[17] This process enhances its enzymatic activity and increases the biosynthesis of platelet-activating factor (PAF), a potent pro-inflammatory mediator.[17] PAF, in turn, promotes the synthesis of fibrinogen and facilitates leukocyte adhesion to sinusoidal



endothelial cells, a key step in initiating hepatic inflammation.[17] The protective rs72613567 variant likely disrupts this process, thereby reducing inflammatory injury (hepatocyte ballooning and portal inflammation) and, consequently, fibrosis.[13]



Click to download full resolution via product page

Caption: HSD17B13-mediated inflammatory pathway via LLPS and PAF.

### **Role in Hepatic Fibrosis**

HSD17B13 contributes to fibrosis both indirectly, by promoting the inflammatory events that drive fibrogenesis, and potentially through direct signaling.[13] Studies suggest that HSD17B13



in hepatocytes can elicit paracrine activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. This may be mediated by upregulating transforming growth factor beta-1 (TGF-β1) signaling.[18] Furthermore, inhibition of HSD17B13 has been linked to decreased pyrimidine catabolism, which phenocopies the protection against liver fibrosis seen in variant carriers, suggesting a novel metabolic mechanism.[19][20]



Click to download full resolution via product page

**Caption:** Proposed HSD17B13-TGF-β1 axis for HSC activation.

## **Experimental Protocols and Methodologies**

The study of HSD17B13 involves a multi-faceted approach combining human genetics, animal models, and in vitro systems.

#### **Human Studies**



- Genotyping and Sequencing: Identification of the protective HSD17B13 variants was initially
  achieved through exome-wide and genome-wide association studies (GWAS).
   Methodologies typically involve extracting DNA from patient blood or liver tissue, followed by
  analysis using high-throughput genotyping arrays (e.g., Illumina, Affymetrix) or nextgeneration sequencing.
- Liver Histology: The association between HSD17B13 variants and NAFLD severity is confirmed using liver biopsy specimens. Histological features are scored by pathologists using standardized systems like the NASH Clinical Research Network (NASH CRN) Scoring System, which quantifies steatosis (0-3), lobular inflammation (0-3), hepatocyte ballooning (0-2), and fibrosis stage (0-4).[13]
- Metabolomics: Liver tissue from variant carriers and non-carriers can be analyzed using state-of-the-art metabolomics platforms (e.g., liquid chromatography-mass spectrometry) to identify pathways affected by HSD17B13 function, such as pyrimidine and phospholipid metabolism.[19]

#### **Animal Models**

- NAFLD Induction: To study HSD17B13 in a disease context, mice are subjected to various pro-NASH diets, including high-fat diets (HFD), the Gubra-Amylin NASH (GAN) diet, or choline-deficient, L-amino acid-defined, high-fat diets (CDAHFD).[4]
- Genetic Manipulation:
  - Knockout (KO) Models:Hsd17b13 knockout mice have been generated to study the complete absence of the protein. However, results from these models have sometimes been inconsistent, with modest or diet-specific effects, suggesting potential speciesspecific differences or compensatory mechanisms.[4][5]
  - RNAi Knockdown: In vivo delivery of siRNAs, often using adeno-associated virus (AAV) vectors, is used to achieve partial knockdown of Hsd17b13 in the liver, which may more closely mimic the human genetic scenario.
  - Overexpression Models: AAV-mediated delivery of the human or mouse HSD17B13 gene is used to study the effects of its overexpression in the liver, which has been shown to accelerate lipid accumulation.[5]



### In Vitro and Cellular Assays

- Cell Culture: Human hepatoma cell lines such as HepG2 and Huh7 are commonly used.[5]
   These cells are often lipid-loaded by treatment with oleic or palmitic acid to induce an in vitro steatosis phenotype.
- Subcellular Localization: To confirm lipid droplet association, HSD17B13 is often tagged with a fluorescent protein (e.g., HSD17B13-GFP) and expressed in cells. Co-localization with lipid droplets, visualized by staining with dyes like BODIPY or Nile Red, is assessed via fluorescence microscopy.[5]
- Enzymatic Activity Assays: The retinol dehydrogenase activity of HSD17B13 is measured by
  incubating recombinant protein or cell lysates with its substrate (e.g., all-trans-retinol) and
  cofactor (NAD+) and quantifying the production of retinaldehyde using high-performance
  liquid chromatography (HPLC).
- Protein Interaction Studies: Techniques like co-immunoprecipitation and pull-down assays are used to validate physical interactions between HSD17B13 and other proteins, such as ATGL.[15]





Click to download full resolution via product page

**Caption:** General experimental workflow for HSD17B13 research.

## HSD17B13 as a Therapeutic Target for NAFLD/NASH

The strong human genetic evidence that loss of HSD17B13 function is protective against NASH progression makes its inhibition a highly attractive therapeutic strategy.[3][14] Several therapeutic modalities are now in clinical development.

## **Therapeutic Modalities**



- RNA Interference (RNAi): These approaches use small interfering RNAs (siRNAs) to degrade HSD17B13 mRNA, thereby reducing protein expression. To ensure liver-specific delivery and uptake by hepatocytes, these siRNAs are conjugated to N-acetylgalactosamine (GalNAc), which binds to the asialoglycoprotein receptor (ASGPR) on hepatocytes.[3]
- Small Molecule Inhibitors: Orally available small molecules are being developed to directly inhibit the enzymatic activity of the HSD17B13 protein.[21][22]

#### **Clinical Development Landscape**

Multiple pharmaceutical companies are advancing HSD17B13 inhibitors through clinical trials. These trials aim to assess the safety, tolerability, pharmacokinetics, and efficacy of these agents in reducing liver fat, inflammation, and fibrosis in patients with NAFLD/NASH.

| Drug<br>Candidate        | Company <i>l</i><br>Sponsor      | Therapeutic<br>Modality        | Developme<br>nt Phase | ClinicalTrial<br>.gov ID | Citation(s) |
|--------------------------|----------------------------------|--------------------------------|-----------------------|--------------------------|-------------|
| Rapirosiran<br>(ALN-HSD) | Alnylam /<br>Regeneron           | GalNAc-<br>siRNA               | Phase 1               | NCT0456571<br>7          | [3][23]     |
| ARO-HSD                  | Arrowhead<br>Pharmaceutic<br>als | GalNAc-<br>siRNA               | Phase 1/2a            | NCT0420235<br>4          | [3]         |
| AZD7503                  | AstraZeneca                      | siRNA                          | Phase 1               | N/A<br>(D9230C000<br>02) | [24][25]    |
| INI-822                  | Inipharm                         | Small<br>Molecule<br>Inhibitor | Phase 1               | N/A                      | [22]        |
| GSK4532990               | GlaxoSmithKI<br>ine              | siRNA                          | Phase 2b<br>(HORIZON) | N/A                      | [25][26]    |

#### **Conclusion and Future Directions**

HSD17B13 has emerged from human genetic studies as a critical, validated modulator of NAFLD progression. Its role is complex, sitting at the intersection of lipid metabolism,



inflammation, and fibrogenesis. The clear protective effect of loss-of-function variants provides a powerful rationale for therapeutic inhibition. While the precise enzymatic substrates and the relative importance of its catalytic versus potential scaffolding functions are still under active investigation, the development of HSD17B13-targeting drugs represents one of the most promising new frontiers in the search for an effective therapy for NASH. Future research will focus on fully elucidating its molecular mechanisms, identifying responsive patient populations, and confirming the long-term safety and efficacy of its inhibition in pivotal clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. escholarship.org [escholarship.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sexand diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. A closer look at the mysterious HSD17B13 PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]

#### Foundational & Exploratory





- 13. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 14. HSD17B13: A Potential Therapeutic Target for NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. HSD17B13 liquid—liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | bioRxiv [biorxiv.org]
- 19. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. HSD17B13 Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 23. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 25. Fatty Liver Disease / NAFLD Clinical Trials [trialsearch.com]
- 26. gsk.com [gsk.com]
- To cite this document: BenchChem. [Role of HSD17B13 in non-alcoholic fatty liver disease (NAFLD) pathogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386426#role-of-hsd17b13-in-non-alcoholic-fatty-liver-disease-nafld-pathogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com